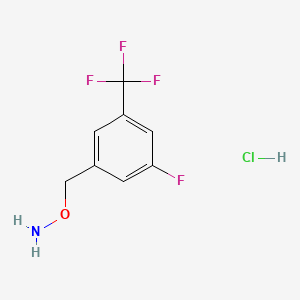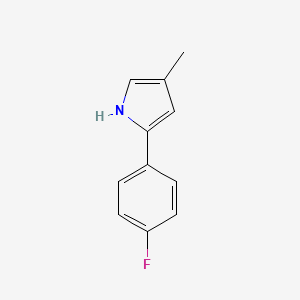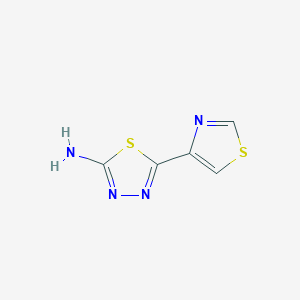
2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones or α-haloesters. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process is usually carried out under reflux conditions to facilitate the cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiazole or thiadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific chemical and physical properties.
作用機序
The mechanism of action of 2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes.
Pathways Involved: The compound may interfere with DNA replication, protein synthesis, and other critical cellular functions, leading to its therapeutic effects.
類似化合物との比較
2-Aminothiazole: Shares the thiazole ring but lacks the thiadiazole moiety.
5-Amino-1,3,4-thiadiazole: Contains the thiadiazole ring but not the thiazole ring.
Uniqueness: 2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole is unique due to the combination of both thiazole and thiadiazole rings, which imparts distinct chemical properties and a broader range of biological activities compared to its individual components.
特性
分子式 |
C5H4N4S2 |
|---|---|
分子量 |
184.2 g/mol |
IUPAC名 |
5-(1,3-thiazol-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C5H4N4S2/c6-5-9-8-4(11-5)3-1-10-2-7-3/h1-2H,(H2,6,9) |
InChIキー |
PZUKDMCLJCLACW-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CS1)C2=NN=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


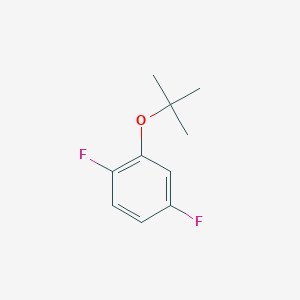



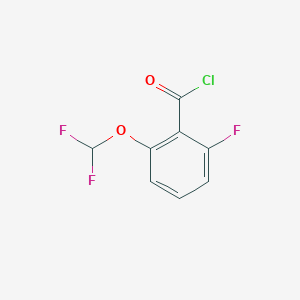
![3-[(Chloromethoxy)methyl]heptane](/img/structure/B13689672.png)


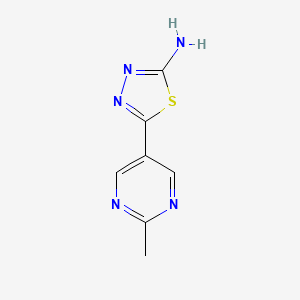

![Ethyl 7-Bromo-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13689710.png)
